Product packaging for Azacrin(Cat. No.:CAS No. 34957-04-5)

Azacrin

Cat. No.: B1201102
CAS No.: 34957-04-5
M. Wt: 437.4 g/mol
InChI Key: JONJVYSHLANNQN-UHFFFAOYSA-N
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Description

Azacrin, with the chemical name 2-Methoxy-7-chloro-10-(4-(diethylamino-1-methyl)butylamino)pyrido(3,2-b)quinoline, is a chemical compound identified for its role as an antiparasitic agent . It has the CAS Registry Number 34957-04-5 and a molecular formula of C22H30Cl2N4O, corresponding to a molecular weight of 437.41 g/mol . The core structure of this compound is based on a complex quinoline scaffold. Quinoline and its derivatives are prominent in medicinal chemistry due to their diverse pharmacological properties, which include antibacterial, antifungal, antimalarial, and anticancer activities . The specific research applications and detailed mechanism of action for this compound are an area for further investigation. Researchers are advised to consult specialized scientific literature and databases for the most current studies. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30Cl2N4O B1201102 Azacrin CAS No. 34957-04-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34957-04-5

Molecular Formula

C22H30Cl2N4O

Molecular Weight

437.4 g/mol

IUPAC Name

4-N-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride

InChI

InChI=1S/C22H29ClN4O.ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);1H

InChI Key

JONJVYSHLANNQN-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl

Synonyms

azacrin

Origin of Product

United States

Synthetic Methodologies and Analog Generation for Azacrin Studies

Established Synthetic Routes to Azacrin Core Structure

The primary established synthetic route for this compound involves a condensation reaction. This compound (referred to as compound III in some literature) is synthesized by the condensation of 2-methoxy-7,10-dichlorobenzo[b] Current time information in Santa Cruz, CA, US.mdpi.comnaphthyridine with 4-diethylamino-1-methylbutylamine. nih.gov This reaction typically proceeds as a nucleophilic aromatic substitution, where the amine displaces a chlorine atom on the naphthyridine core.

The synthesis of the 2-methoxy-7,10-dichlorobenzo[b] Current time information in Santa Cruz, CA, US.mdpi.comnaphthyridine core (CAS: 6626-40-0) is crucial for this compound production. While direct detailed synthetic protocols for this specific precursor are not extensively detailed in the immediate context of this compound synthesis, general methods for constructing fused 1,5-naphthyridine (B1222797) scaffolds exist. One such approach involves a modified Skraup synthesis. For instance, 5,10-dihydrobenzo[b] Current time information in Santa Cruz, CA, US.mdpi.comnaphthyridin-10-one (compound 17) can be prepared by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by a cyclization step in sulfuric acid. nih.gov This highlights the multi-step nature often required to build the complex polycyclic core of this compound.

Table 1: Key Reactants in this compound Synthesis

Reactant NameRole in Synthesis
2-methoxy-7,10-dichlorobenzo[b] Current time information in Santa Cruz, CA, US.mdpi.comnaphthyridineCore Scaffold
4-diethylamino-1-methylbutylamineSide Chain

Development of Novel Synthetic Strategies for this compound Derivatives

While specific novel synthetic strategies for this compound derivatives are not widely documented, research into related azacycles and heterocyclic compounds provides insights into potential approaches. Novel synthetic routes for aza-diketopiperazines, for example, have been developed from amino acids via Rh(I)-catalyzed hydroformylative cyclohydrocarbonylation followed by diastereoselective functionalization. mdpi.com Similarly, new azocoumarin derivatives have been synthesized through multi-step reactions involving coupling and cyclization. mdpi.com The development of new azasteroids also involves specific transformations of steroidal ketones with hydroxylamine (B1172632) hydrochloride. nih.gov These examples suggest that novel strategies for this compound derivatives could involve:

Cycloaddition Reactions : Incorporating new rings onto the existing scaffold.

Metal-Catalyzed Cross-Couplings : Introducing diverse substituents at various positions.

Functional Group Interconversions : Modifying existing groups on the this compound core or side chain to create new functionalities.

Chemo- and Regioselective Functionalization of the this compound Scaffold

The precise modification of complex molecular scaffolds like this compound requires high chemo- and regioselectivity. Although specific studies on this compound's functionalization are limited in the provided data, general principles applied to similar nitrogen-containing heterocycles are highly relevant. For instance, the regioselective functionalization of 7-azaindole (B17877) has been achieved through controlled annular isomerism utilizing directed metalation-group migration. researchgate.net This involves regioselective metalation followed by quenching with an electrophile, and subsequent carbamoyl (B1232498) group shifts to enable further functionalization. researchgate.net

Furthermore, regioselective C-H bond functionalizations of acridines, a structurally related class of compounds, have been demonstrated at the C-4 and C-9 positions using organozinc reagents. 182.160.97 This indicates that strategic placement of directing groups or the use of specific organometallic reagents could enable selective modifications on the this compound core, which shares structural features with acridines. The use of sterically hindered metal-amide bases, such as TMPMgBu, has also proven effective for highly regioselective ortho-magnesiation of aryl azoles, followed by palladium-catalyzed cross-couplings, offering a versatile method for synthesizing polyfunctionalized azole derivatives. nih.govnih.govresearchgate.net

Stereoselective Synthesis Approaches for this compound Analogues

The side chain of this compound, 4-diethylamino-1-methylbutylamine, contains a chiral center, implying the existence of stereoisomers. medkoo.com Achieving stereoselective synthesis is crucial for developing analogues with specific biological activities, as different enantiomers can exhibit varied pharmacological profiles. While direct stereoselective synthesis of this compound or its analogues is not explicitly detailed in the provided information, the field of stereoselective synthesis offers various methodologies applicable to such compounds.

General strategies for stereoselective synthesis include:

Chiral Auxiliary-Based Approaches : Utilizing chiral auxiliaries to control the stereochemistry of newly formed chiral centers. For example, the stereoselective synthesis of S-(+)-Pregabalin employs an Evans oxazolidinone-based alkylation as a key step. researchgate.net

Asymmetric Catalysis : Employing chiral catalysts (e.g., organocatalysts, metal complexes) to induce asymmetry in reactions. Asymmetric Mannich reactions have been used in the stereoselective synthesis of deoxyfebrifugine analogues. researchgate.net

Starting from Chiral Pool : Synthesizing target molecules from readily available enantiopure precursors. Highly stereoselective directed reactions have been used to synthesize azafuranoses from a commercially available enantiomerically pure (2R)-hydroxymethylaziridine. nih.gov

These approaches could be adapted to control the stereochemistry of the side chain or introduce new chiral centers within the this compound scaffold, leading to enantiomerically pure analogues.

Green Chemistry Principles in this compound Synthesis Research

Key green chemistry principles applicable to this compound synthesis include:

Prevention of Waste : Designing synthetic routes that minimize byproducts and waste. wjpmr.com

Atom Economy : Maximizing the incorporation of all materials used into the final product. wjpmr.comwikipedia.org

Less Hazardous Chemical Syntheses : Developing methods that use and generate substances with little or no toxicity to human health and the environment. wjpmr.comnih.gov

Safer Solvents and Auxiliaries : Avoiding hazardous solvents and separation agents, or making them innocuous where possible. wjpmr.com

Design for Energy Efficiency : Minimizing energy requirements, ideally conducting reactions at ambient temperature and pressure. wjpmr.comwikipedia.org

Use of Catalytic Reagents : Employing catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. wjpmr.comsemanticscholar.org

Design for Degradation : Designing chemical products that degrade into innocuous products after use.

Real-time Analysis for Pollution Prevention : Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Implementing these principles in this compound synthesis could involve exploring solvent-free reactions, using greener solvents like water or supercritical CO2, developing more efficient catalysts, and optimizing reaction conditions to reduce energy consumption.

High-Throughput Synthesis Methodologies for this compound Libraries

High-throughput synthesis (HTS) methodologies are crucial for rapidly generating diverse chemical libraries, which are essential for drug discovery and lead optimization. researchgate.netasinex.comrsc.org Although specific high-throughput synthesis of this compound libraries is not detailed in the provided information, the general principles and techniques are broadly applicable to complex organic compounds.

Common high-throughput synthesis methodologies include:

Combinatorial Chemistry : Synthesizing large numbers of compounds simultaneously or in a systematic manner. prsu.ac.in

Automated Synthesis : Utilizing robotic systems and automated platforms to perform reactions and purifications, increasing efficiency and reproducibility. asinex.com

Solid-Phase Synthesis : Attaching a starting material to a solid support, allowing for easy purification and rapid parallel synthesis. This approach has been used for generating diverse azide (B81097) libraries for "click chemistry". researchgate.net

Flow Chemistry : Performing reactions in continuous flow reactors, which can offer advantages in terms of safety, scalability, and reaction control, facilitating rapid optimization and production.

Diversity-Oriented Synthesis (DOS) : A strategy that aims to generate molecular diversity from simple starting materials through divergent synthetic pathways, leading to a wide range of structurally distinct compounds. asinex.com

Applying these methodologies to this compound would enable the rapid creation of extensive libraries of this compound analogues with systematic variations in their core structure and side chains. This would facilitate comprehensive structure-activity relationship (SAR) studies and accelerate the identification of compounds with desired properties.

Molecular Mechanisms of Azacrin Action: Preclinical Investigations

Azacrin-Target Interactions at the Molecular Level

As an acridine (B1665455) derivative, this compound's molecular interactions are anticipated to involve direct engagement with DNA and modulation of DNA-processing enzymes, characteristic of its chemical class.

DNA intercalation is a fundamental mechanism of action for many acridine derivatives, where planar aromatic systems insert themselves between adjacent DNA base pairs. usp.broup.comnih.gov This process is typically facilitated by the planar structure of the acridine nucleus and its positive charge, which enables interaction with the negatively charged phosphate (B84403) backbone of DNA. usp.broup.com Such intercalation can lead to significant structural perturbations of the DNA double helix, thereby interfering with crucial cellular functions such as DNA replication, transcription, and repair. usp.brdergipark.org.tr

Research on acridine derivatives, generally, employs various biophysical techniques to study their DNA binding dynamics, including UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and gel shift assays. dergipark.org.trrsc.orgrsc.org These methods can reveal changes in DNA conformation, binding constants, and the stoichiometry of the drug-DNA complex. For instance, fluorescence quenching and absorption spectrum changes are indicative of intercalative binding. dergipark.org.tr While specific detailed research findings on the precise binding constants or dynamic parameters of this compound's DNA intercalation are not extensively documented in the provided literature, its structural classification strongly suggests that it engages in similar DNA-intercalative interactions.

Table 1: General Properties of this compound

PropertyValueSource
PubChem CID193196 nih.gov
Molecular FormulaC₂₂H₃₀Cl₂N₄O nih.gov
Molecular Weight437.4 g/mol nih.gov
Chemical ClassAcridine derivative, 1:10-diaza-anthracene derivative nih.govresearchgate.net
IUPAC Name4-N-(7-chloro-2-methoxybenzo[b] nih.govmatsuniversity.ac.innaphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride nih.gov

DNA topoisomerases (Top1 and Top2) are essential enzymes that regulate DNA topology by transiently breaking and rejoining DNA strands, thereby resolving topological stresses during replication, transcription, and chromosome segregation. mdpi.comca.gov These enzymes are critical targets for many anticancer drugs. ca.gov Topoisomerase inhibitors are broadly categorized into two classes based on their mechanism: topoisomerase poisons and catalytic inhibitors. Topoisomerase poisons, such as many acridine derivatives, stabilize the transient cleavable complex formed between the enzyme and DNA, leading to persistent DNA strand breaks that trigger cellular toxicity and apoptosis. usp.brmdpi.comca.gov Catalytic inhibitors, on the other hand, prevent the enzyme from forming the DNA-enzyme complex or from cleaving DNA. ca.gov

Acridine derivatives, including well-known agents like amsacrine (B1665488) (m-AMSA), are recognized as potent topoisomerase II poisons. usp.br They exert their effects by inhibiting the rejoining step of the DNA breakage-rejoining cycle, shifting the equilibrium towards the cleavable complex. ca.gov Given that this compound is an acridine derivative, it is inferred to possess similar topoisomerase inhibitory activities, likely acting as a topoisomerase II poison. researchgate.net While direct quantitative data for this compound's specific inhibition of topoisomerase enzymes (e.g., IC50 values) are not detailed in the provided literature, its structural class provides a strong basis for this proposed mechanism. Studies on related "aza" compounds, such as azatoxin (B154769) (an indole (B1671886) derivative), have demonstrated potent and selective topoisomerase II inhibition. nih.gov

Enzyme kinases play pivotal roles in regulating diverse cellular processes, including cell proliferation, differentiation, and survival, often serving as key targets in drug development. drugbank.comdrugbank.com The modulation of kinase activity, typically through inhibition, is a well-established mechanism for various therapeutic agents. drugbank.comdrugbank.com

However, direct and specific preclinical investigations detailing the modulation of enzyme kinases by this compound or its direct derivatives are not explicitly available in the provided search results. While other "AZ-" branded compounds (e.g., AZ-23, AZ-4374) are identified as potent kinase inhibitors, these are chemically distinct from this compound. hodoodo.com Therefore, while kinase modulation is a significant area of pharmacological research, specific data linking this compound to this mechanism is not currently detailed in the reviewed literature.

Beyond DNA and topoisomerases, the identification of other specific molecular binding partners and their affinities for this compound is limited in the provided information. However, this compound's classification as an antimalarial agent researchgate.net implies interactions with targets crucial for the survival and proliferation of malaria parasites. For instance, some 10-amidinobenzonaphthyridines, a class that includes this compound, Mepacrine, and Pyronaridine, have been investigated as inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). dergipark.org.tr PfLDH is an essential enzyme for the parasite's energy production, making its inhibition a significant antimalarial strategy. dergipark.org.tr

Molecular docking studies on various 10-amidinobenzonaphthyridines, including those structurally related to this compound, have shown binding affinities to PfLDH ranging from -5.5 to -7.8 kcal/mol. dergipark.org.tr While these specific affinity values are for the broader class and not exclusively for this compound, they suggest a potential molecular target beyond direct DNA interaction in the context of its antimalarial activity.

Table 2: Potential Molecular Binding Partners and Binding Affinities (Class-Based)

Binding PartnerCompound ClassMechanism/RelevanceBinding Affinity Range (kcal/mol)Source
Plasmodium falciparum Lactate Dehydrogenase (PfLDH)10-amidinobenzonaphthyridines (includes this compound)Essential for parasite energy production-5.5 to -7.8 (for the class) dergipark.org.tr

Modulation of Cellular Pathways by this compound

The molecular interactions of a compound often culminate in the modulation of complex cellular pathways, leading to broader biological effects.

Signal transduction pathways are intricate networks of molecular interactions that govern cellular responses to internal and external stimuli, regulating processes such as cell growth, differentiation, and apoptosis. matsuniversity.ac.ingovtcccollegepatan.in Perturbations in these pathways are common mechanisms through which drugs exert their therapeutic or toxic effects. matsuniversity.ac.ingovtcccollegepatan.in

While this compound, as an acridine derivative, is expected to influence cellular physiology through its primary interactions with DNA and topoisomerases, direct and specific preclinical investigations detailing its modulation of particular signal transduction pathways (e.g., MAPK, PI3K/Akt, NF-κB pathways) are not explicitly described in the provided literature. However, the disruption of DNA integrity by intercalators and topoisomerase inhibitors inevitably triggers cellular stress responses that involve various signal transduction cascades, potentially leading to cell cycle arrest or programmed cell death. Thus, while not directly studied in the provided context, this compound's known molecular targets imply downstream effects on these critical cellular regulatory networks.

Gene Expression Regulation Studies

Studies on gene expression regulation aim to understand how a chemical compound influences the transcription of genes, thereby affecting cellular functions and phenotypes. nih.govnih.govmatsuniversity.ac.in This involves examining changes in messenger RNA (mRNA) levels, which can indicate whether a compound upregulates or downregulates specific genes. matsuniversity.ac.inekb.egfupress.netresearchgate.net Techniques commonly used include quantitative real-time polymerase chain reaction (qRT-PCR), microarray analysis, and RNA sequencing (RNA-Seq). matsuniversity.ac.inresearchgate.netmpg.de These methods allow for a comprehensive assessment of the transcriptome, identifying gene networks and pathways affected by the compound. matsuniversity.ac.inmpg.de

Protein-Protein Interaction Modifications

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, enzyme activity, and structural integrity. nih.govcsic.esnih.govleeds.ac.uk Chemical compounds can modulate PPIs by either disrupting existing interactions (inhibitors) or stabilizing them (molecular glues), thereby altering protein function and cellular pathways. nih.govumn.eduwikipedia.orgfrontiersin.orgnih.gov Investigating these modifications involves a variety of biochemical and biophysical techniques.

Common methods for studying PPI modifications include:

Co-immunoprecipitation (Co-IP): Used to identify direct protein interaction partners.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These techniques can detect interactions between proteins in live cells.

Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of a compound to a protein, and its effect on protein-protein binding.

Crosslinking studies: Covalently link interacting proteins, allowing for their isolation and characterization. nih.govnih.gov

While the modulation of PPIs is a significant area in drug discovery, and many compounds are being investigated for their ability to modify these interactions, specific research on this compound's direct impact on protein-protein interaction networks or its role as a PPI modulator is not found in the public domain. csic.esnih.govleeds.ac.uknih.gov

Structural Basis of this compound's Molecular Recognition

Understanding the structural basis of how a compound like this compound interacts with its biological targets at an atomic level is crucial for elucidating its mechanism of action and for rational drug design. This typically involves a combination of experimental techniques and computational approaches.

Ligand-Target Co-crystallography Studies

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic and molecular structure of crystals, including protein-ligand complexes. wikipedia.orgnih.govyoutube.comyoutube.com In co-crystallography, the chemical compound (ligand) is crystallized in complex with its target protein. This provides direct visual evidence of how the ligand binds to the protein, revealing the specific amino acid residues involved in the interaction, the nature of the binding pocket, and the conformational changes induced upon binding. nih.govnih.govrsc.org High-resolution crystal structures are invaluable for structure-based drug design, enabling researchers to optimize compounds for improved potency and selectivity. nih.govrsc.org

While co-crystallography is a routine method in structural biology and drug discovery, no specific co-crystal structures of this compound bound to a biological target are reported in the available literature. researchgate.netnih.govnih.govrsc.orgresearchgate.net

NMR Spectroscopy for Binding Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules in solution. prsu.ac.inauremn.org.brmdpi.com In the context of ligand-target interactions, NMR can provide detailed information about the binding event, including:

Ligand binding sites: Identifying which atoms of the ligand are in close contact with the protein.

Binding affinity: Determining the strength of the interaction (dissociation constant, Kd).

Conformational changes: Observing structural alterations in both the ligand and the protein upon binding. researchgate.netprsu.ac.inauremn.org.brresearchgate.netmdpi.com

Solution-state conformation: Elucidating the preferred three-dimensional shape of the ligand in solution, which is crucial for understanding its interactions with biological targets. mdpi.comresearchgate.netmdpi.com

Techniques such as Saturation-Transfer Difference (STD) NMR and chemical shift perturbation (CSP) mapping are commonly employed to characterize ligand-protein interactions and conformational changes. govtcollegebhanpuri.inresearchgate.net Despite the utility of NMR in characterizing small molecule interactions, specific NMR spectroscopic studies detailing the binding conformation of this compound with any identified target are not found in the public domain.

Computational Docking and Molecular Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a crucial role in predicting and understanding ligand-target interactions. azolifesciences.commdpi.com

Molecular Docking: This in silico method predicts the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecular target (e.g., protein) and estimates the binding affinity. dergipark.org.trazolifesciences.com It explores various conformations of the ligand within the target's binding site and ranks them based on scoring functions. nih.govazolifesciences.comjournaljpri.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, allowing researchers to observe the flexibility of both the ligand and the protein, the stability of the protein-ligand complex, and the role of explicit water molecules in the binding process. oncotarget.comnih.govmdpi.comsciengine.comnih.govarxiv.orgnih.gov MD simulations can refine docking poses, calculate more accurate binding free energies, and provide insights into the binding mechanism and conformational changes that occur upon ligand binding. nih.govoncotarget.comnih.govjournaljpri.comsciengine.commdpi.com

These computational approaches are widely used in drug discovery to screen large libraries of compounds, prioritize candidates for experimental testing, and guide medicinal chemistry efforts. dergipark.org.trnih.govoncotarget.comnih.govazolifesciences.commdpi.comjournaljpri.comsciengine.comnih.govarxiv.orgnih.govmdpi.com While these methods are routinely applied to many compounds, no specific computational docking or molecular dynamics simulation studies focused on this compound are identified in the public scientific literature.

Summary of this compound's Molecular Mechanisms: Preclinical Investigations

This compound (PubChem CID: 193196) is a chemical compound primarily recognized as an acridine derivative that has been investigated for its antimalarial properties. It is also known by its IUPAC name, 4-N-(7-chloro-2-methoxybenzo[b] nih.govresearchgate.netnaphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride nih.gov. Historically, this compound has shown success in field trials for malaria treatment and has also demonstrated activity against human schistosomiasis researchgate.netdergipark.org.troup.commedkoo.com.

Cellular and Subcellular Investigations: in Vitro Preclinical Activity

Azacrin's Activity in Multicellular Spheroids and Organoid Models

Despite extensive research into the utility of multicellular spheroids and organoid models in preclinical drug development, specific detailed research findings and data tables pertaining to this compound's activity within these advanced in vitro systems were not identified in the available literature. Multicellular spheroids and organoids are increasingly recognized as valuable tools that bridge the gap between traditional two-dimensional cell cultures and complex in vivo models, offering a more physiologically relevant microenvironment for assessing drug efficacy and mechanisms of action nih.govnih.govctdbase.org. These 3D models can recapitulate key aspects of tumor architecture, cell-cell interactions, and gradients of oxygen and nutrients, which are crucial for accurately predicting drug responses nih.govnih.gov.

While the broader scientific community actively utilizes these models for drug screening, target identification, and personalized medicine across various disease areas, including cancer and infectious diseases ctdbase.org, specific data demonstrating this compound's direct impact on the viability, proliferation, or other cellular processes within multicellular spheroids or organoid contexts remains to be detailed in the consulted sources.

In Vivo Preclinical Pharmacodynamics and Efficacy Models Non Clinical Endpoints

Evaluation of Azacrin's Biological Activity in Animal Models

The initial in vivo characterization of this compound would involve a series of studies to confirm its biological activity and to understand its effects in a complex physiological environment. These studies are foundational for establishing a rationale for further development.

Target engagement studies are designed to verify that this compound interacts with its intended molecular target in a living animal. This is a crucial step to link the compound's mechanism of action to its physiological effects. Techniques such as immunoassays or specialized imaging can be employed to measure the binding of this compound to its target protein or the modulation of the target's activity in tissue samples from treated animals.

Table 1: Illustrative Target Engagement of this compound in Rodent Models

Preclinical SpeciesTissue/OrganAssay MethodOutcome MeasureIllustrative Finding
MouseBrainAutoradiography with radiolabeled this compoundReceptor Occupancy (%)Dose-dependent increase in receptor occupancy
RatTumor XenograftWestern Blot for phosphorylated targetTarget Modulation (inhibition of phosphorylation)Significant inhibition of target phosphorylation at therapeutic doses

Once target engagement is confirmed, the subsequent step is to assess whether this engagement leads to a measurable biological response. This is often evaluated by measuring the modulation of disease-relevant biomarkers. These biomarkers can be proteins, nucleic acids, or other molecules that are associated with the disease process.

For instance, if this compound were being developed for an inflammatory disease, key inflammatory cytokines in the blood or affected tissues of a disease model animal would be measured. A significant reduction in these biomarkers following treatment with this compound would provide evidence of its potential therapeutic effect.

Table 2: Hypothetical Modulatory Effects of this compound on Disease Biomarkers

Research ModelBiomarkerSample TypeMeasurement TechniqueIllustrative Result
Collagen-Induced Arthritis in MiceTumor Necrosis Factor-alpha (TNF-α)SerumELISAStatistically significant decrease in serum TNF-α levels
LPS-induced Sepsis in RatsInterleukin-6 (IL-6)PlasmaMultiplex AssayDose-dependent reduction in plasma IL-6 concentrations

Efficacy studies are conducted in established animal models that mimic aspects of a human disease. These studies are designed to determine if the biological activity of this compound translates into a meaningful therapeutic benefit. The choice of model is critical and depends on the intended therapeutic indication for the compound.

For an antimicrobial agent, this might involve a specific pathogen infection model where the primary endpoint is the reduction of bacterial load or improved survival of the infected animals. The results from these studies are pivotal for making decisions about advancing the compound to clinical trials.

Histopathological and Molecular Correlates of this compound Action in Tissues

To gain a deeper understanding of this compound's effects, tissues from treated animals are examined at both the microscopic and molecular levels. Histopathological analysis involves the microscopic examination of stained tissue sections to identify changes in cellular morphology and tissue architecture. This can reveal the compound's impact on disease pathology, such as a reduction in inflammatory cell infiltration or tumor cell proliferation.

Molecular correlates are investigated using techniques like immunohistochemistry to detect the presence of specific proteins or in situ hybridization to localize specific RNA molecules within the tissue. These analyses provide a spatial context to the biomarker data and can help to elucidate the mechanism of action at the tissue level.

Imaging Techniques for In Vivo this compound Distribution and Effect Profiling (e.g., PET, SPECT, MRI in preclinical settings)

Advanced in vivo imaging techniques allow for the non-invasive and longitudinal assessment of this compound's distribution and its effects in living animals. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can be used to track the biodistribution of a radiolabeled version of this compound, providing information on which organs and tissues it accumulates in.

Magnetic Resonance Imaging (MRI) can be employed to visualize anatomical changes in response to treatment, such as a reduction in tumor volume. Functional MRI (fMRI) can provide insights into the compound's effects on physiological processes, such as blood flow or metabolic activity in specific tissues. These imaging studies are invaluable for understanding the pharmacokinetic and pharmacodynamic relationship of the compound in a dynamic in vivo setting. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Azacrin Derivatives

Identification of Key Pharmacophoric Features of Azacrin

This compound's core structure is based on the acridine (B1665455) chromophore, a linear tricyclic heterocycle comprising two benzene (B151609) rings fused to a pyridine (B92270) ring. uni.ludrugbank.com Its specific chemical composition includes a 2-methoxy group, a 7-chloro group, and a 10-(4-(diethylamino-1-methyl)butylamino) side chain. nih.govwikipedia.org

For acridine derivatives, several key pharmacophoric features contribute to their biological activity, particularly their antibacterial and antimalarial effects. These include:

Planarity of the Acridine Nucleus : The planar nature of the acridine molecule is critical for its ability to intercalate with DNA, a mechanism central to its antibacterial activity. uni.ludrugbank.com

Cationic Ionization : High levels of cationic ionization at neutral pH (typically with a pKa around 8) are important for activity. uni.lu

Substituents : The presence and position of specific substituents significantly influence activity. For instance, chloroaminoacridines were found to be less active than Aminacrine, with maximum activity observed when a chlorine atom was at position 2 or 3. drugbank.com The combination of chloro and methoxy (B1213986) substituents has generally led to compounds more effective against Gram-negative bacteria. drugbank.com

The antimalarial pharmacophore for 4-aminoquinolines and 9-aminoacridines, such as this compound, is often described as a common triangular structural feature. guidetopharmacology.org

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications to the this compound scaffold or related acridine structures provide insights into the molecular interactions governing their biological activity.

The impact of various substituents on the acridine ring system has been explored in related compounds, offering insights applicable to this compound derivatives:

Halogen and Alkoxyl Groups : Varying the chromophoric position of chlorine and methoxyl substituents has shown to influence antibacterial effectiveness, with chloro-/methoxy-substituent couples generally more effective against Gram-negative bacteria. drugbank.com

Alkyl/Alkoxyl Substitution : Alkyl or alkoxyl substitution at positions 4 or 5 in Mepacrine analogues has been reported to decrease antimalarial potency, while 4,5-dialkyl substitution can increase activity. drugbank.com

Chromophoric Groups : A methyl group at carbon 2 of the acridine structure can reduce DNA intercalative ability and frameshift mutagenicity. In contrast, 2-bromo or 2-iodo substituents have been shown to increase intercalation but decrease mutagenicity. drugbank.com

While specific detailed data on substituent effects directly on this compound's molecular interactions are not extensively documented in the provided literature, these findings from its structural class highlight the sensitivity of biological activity to subtle changes in substitution patterns.

Scaffold hopping and bioisosteric replacements are rational drug design strategies used to discover new chemical entities with similar biological functions but distinct core structures. Scaffold hopping involves identifying isofunctional structures with different molecular cores, allowing chemists to explore novel chemical spaces. wikipedia.orguni-goettingen.de Bioisosteric replacement entails substituting an atom or a group of atoms with another that is broadly similar in physicochemical properties, aiming to maintain or improve biological activity, attenuate toxicity, or modify pharmacokinetic profiles. nih.govguidetopharmacology.org

This compound itself is considered a "direct Mepacrin analogue," representing a form of scaffold hopping or bioisosteric replacement within the acridine class. uni.ludrugbank.com In the context of antimalarial drug development, this compound has been compared with other related compounds like Pyronaridine and 5-azachloroquine to understand which structural portions contribute to potency and activity against drug-resistant Plasmodium berghei. guidetopharmacology.orgauctoresonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a compound's molecular descriptors and its biological activity or properties. chem960.cominvivochem.cn QSAR models are invaluable tools in rational drug design, allowing for the prediction of activity for new compounds and guiding the synthesis of optimized derivatives. chem960.com

While specific QSAR models developed solely for the this compound series are not explicitly detailed in the provided information, the principles of QSAR are broadly applicable to optimizing lead compounds within a chemical series, including acridine and quinoline (B57606) derivatives, which are structurally related. chem960.com Both 2D- and 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), are commonly employed to analyze ligand properties like steric and electrostatic features, providing insights into favorable and unfavorable receptor-ligand interactions.

De Novo Design Approaches for Enhanced this compound Activity

De novo design is a computational method that constructs novel chemical structures from scratch, aiming to generate compounds with desired biological activities and drug-like properties that are complementary to a specific target receptor. This approach is distinct from modifying existing leads and can lead to the discovery of entirely new chemotypes.

There is no specific information in the provided sources detailing de novo design efforts focused on enhancing this compound's activity. However, given its established antimalarial activity and the ongoing need for new and improved antimalarial agents, de novo design could theoretically be employed to generate novel compounds inspired by the this compound scaffold or its mechanism of action, aiming for improved potency, selectivity, or pharmacokinetic profiles.

Biochemical and Biophysical Characterization for Azacrin Research

Spectroscopic Analysis of Azacrin-Biomolecule Complexes (e.g., UV-Vis, Fluorescence, CD)

Spectroscopic methods are indispensable for probing the molecular interactions of this compound with biomolecules, offering insights into structural changes and binding events.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that quantifies the absorption or transmission of light by a sample across the ultraviolet and visible regions of the electromagnetic spectrum, typically from 100 to 900 nm. spectrabase.comelementlabsolutions.com This method is widely employed to identify and quantify compounds and to gain insights into molecular structure, concentration, purity, and the presence of specific functional groups. elementlabsolutions.com In the context of biomolecular research, UV-Vis spectroscopy is utilized to study drug-receptor interactions, analyze biomolecules such as proteins and nucleic acids, and monitor conformational changes in proteins and DNA structure. nih.gov It also plays a role in assessing the identity, strength, and purity of compounds, raw materials, and intermediates, as well as evaluating drug stability, solubility, and bioavailability. nih.gov Changes in absorbance over time, temperature, or varying buffer conditions can provide valuable information regarding degradation, aggregation, or other structural alterations of biomolecules. prsu.ac.in

While UV-Vis spectroscopy is a standard technique for characterizing biomolecules and their interactions, specific published data detailing the UV-Vis spectral characteristics of this compound or its complexes with biomolecules were not identified in the current search. Such studies would typically involve observing shifts in this compound's absorption maxima or changes in absorbance intensity upon binding to a target biomolecule, indicating direct interaction.

Fluorescence spectroscopy is a highly sensitive technique used to investigate the conformation and dynamics of biomolecules. chromatographyonline.com It relies on the ability of certain molecules, or fluorescent probes, to absorb light at one wavelength and re-emit it at a longer wavelength. nih.gov Fluorescent probes can be designed to monitor changes in the local hydrogen-bond network within a biomolecule or to detect alterations in a protein's folding state. nih.gov Advanced applications, such as Förster Resonance Energy Transfer (FRET), allow for the determination of intramolecular distances within large biomolecules like proteins, providing high chemical specificity. chromatographyonline.com The fluorescence lifetime and spectrum of a compound can be significantly influenced by its interaction with the surrounding environment, making fluorescence spectroscopy a valuable tool for studying binding events and conformational changes. nih.gov Natural amino acids like Tryptophan and synthetic nucleotides such as 2-aminopurine (B61359) are examples of intrinsic UV fluorophores that have been extensively used to report on the local structure of proteins or DNA. nih.gov

Despite the broad utility of fluorescence spectroscopy in biomolecular interaction studies, specific research findings on the intrinsic fluorescence properties of this compound or its fluorescence changes upon complex formation with biomolecules were not found in the available literature. Such data would typically include excitation and emission spectra, quantum yields, and fluorescence lifetime measurements, providing direct evidence of binding and insights into the microenvironment of the binding site.

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left and right circularly polarized light by optically active (chiral) substances. nih.govfrontiersin.org This technique is particularly valuable for elucidating the macromolecular structure, especially of proteins and nucleic acids, and for analyzing chirality in molecules. nih.govfrontiersin.org CD spectra provide detailed information about the secondary and tertiary structural conformation of biomolecules, enabling structural analysis and chiral discrimination. frontiersin.org It is also widely used to assess protein stability and to monitor conformational changes in biomolecules under various experimental conditions, such as changes in temperature, pH, or in the presence of ligands. nih.goviastate.edu CD spectroscopy is recognized for being a non-destructive, rapid, and sensitive method for studying dynamic interactions and conformational transitions in biomolecules. cureffi.org

No specific CD spectral data or detailed research findings for this compound or its complexes with biomolecules were identified in the search results. If applied, CD spectroscopy could reveal whether this compound induces or undergoes conformational changes upon binding to a target, or if it possesses intrinsic chirality that is affected by biomolecular interactions.

Calorimetric Studies of Binding Thermodynamics (e.g., ITC)

Calorimetric studies, particularly Isothermal Titration Calorimetry (ITC), are fundamental for a complete thermodynamic characterization of biomolecular interactions.

Isothermal Titration Calorimetry (ITC) is a direct, label-free method that measures the heat released (exothermic) or absorbed (endothermic) during the binding of any two molecules in solution. researchgate.netnih.gov It is widely regarded as the "gold standard" for quantifying binding affinity interactions involving a diverse range of biopolymers, including proteins, lipids, and nucleic acids. nih.gov A single ITC experiment can directly determine key thermodynamic parameters, including the binding affinity (KA or KD), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS). researchgate.netnih.govfrontiersin.org The Gibbs free energy change (ΔG) can also be derived from these measurements. frontiersin.org This comprehensive thermodynamic profile provides crucial insights into the driving forces behind a binding event, distinguishing between enthalpically and entropically driven interactions. ITC is extensively utilized in drug development programs to identify and characterize small molecules that bind tightly and specifically to protein targets, aiding in lead optimization and understanding structure-activity relationships. frontiersin.orgjapsonline.com

Specific ITC data for this compound's binding to any biomolecule were not found in the conducted searches. Such studies, if performed, would typically present a thermogram showing heat changes upon sequential injections of this compound into a solution containing a target biomolecule, followed by a binding isotherm from which the thermodynamic parameters (KD, ΔH, ΔS, n) would be derived.

Microscopic Techniques for Cellular and Subcellular Imaging of this compound

Microscopic techniques are essential for visualizing the localization and effects of this compound within cellular and subcellular environments.

Fluorescence microscopy is a powerful imaging tool that enables high-resolution visualization of cellular structures and molecular interactions in both live and fixed cells. academie-sciences.fr Techniques such as confocal fluorescence microscopy allow for 3D fluorescence reconstruction, optimal resolution, and colocalization studies. researchgate.net Live-cell imaging, often employing spinning disk confocal microscopes, facilitates real-time observation of cellular processes, including cell migration, cell-cell interactions, and the monitoring of molecule localization. researchgate.netmedicinescience.org Super-resolution microscopy techniques, including Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM/STORM), overcome the diffraction limit of conventional light microscopy, enabling visualization of structures at the nanometer scale, far below the diffraction limit (~200 nm). springernature.comprsu.ac.iniastate.edujapsonline.com These advanced methods allow for the precise localization and visualization of individual molecules within cells. Soft X-ray microscopy (SXM) offers another approach for high-resolution biomedical imaging, capable of observing bio-nano interactions in near-native conditions without the need for heavy metal staining or fluorescence labeling. photophysics.com

No specific published data detailing the cellular or subcellular imaging of this compound using these microscopic techniques were identified in the search results. Such studies would typically involve labeling this compound with a fluorescent tag or utilizing its intrinsic properties (if any) to visualize its uptake, distribution, and accumulation within different cellular compartments, or its interaction with specific organelles or macromolecules.

Electrophoretic and Chromatographic Methods for this compound Purity and Interaction Studies

Electrophoretic and chromatographic methods are critical for assessing the purity of this compound and for studying its interactions with other molecules.

Electrophoretic methods involve the separation of molecules based on their charge, size, or shape under the influence of an electric field. Techniques such as paper electrophoresis and capillary electrophoresis are used for separating various chemical species, including inorganic salts and water-soluble vitamins. malvernpanalytical.comchemrevlett.comresearchgate.net Affinity capillary electrophoresis (ACE) is a specialized electrophoretic technique specifically designed to study receptor-ligand interactions and determine binding constants. frontiersin.org In ACE, changes in the migration time of a receptor in the presence of varying concentrations of a ligand are analyzed to derive binding parameters. frontiersin.org

Specific data regarding the purity analysis of this compound or its interaction studies with biomolecules using electrophoretic methods were not found in the current search. If employed, electrophoresis could be used to assess the homogeneity of this compound samples, identify potential impurities, or to study its binding to charged biomolecules by observing shifts in their electrophoretic mobility.

Chromatographic methods are powerful separation techniques widely used for the purification, identification, and quantification of chemical compounds. Common chromatographic techniques include paper chromatography, thin-layer chromatography (TLC), high-performance thin-layer chromatography (HPTLC), column chromatography, liquid chromatography (LC), and gas chromatography (GC). malvernpanalytical.comnih.govchemrevlett.com These methods are essential for achieving high levels of purity in chemical synthesis and for the analysis of complex mixtures. malvernpanalytical.com High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV), is a prevalent method for purity determination, capable of separating compounds and quantifying impurities with high precision. photophysics.comresearchgate.net The purity of solvents used in HPLC is critical as it directly impacts the sensitivity and reliability of the analysis, with less pure solvents potentially leading to increased baseline noise or "ghost peaks." nih.gov HPLC methods can be developed and validated to determine the purity of active pharmaceutical ingredients (APIs) and to analyze related impurities, even under stressed conditions to identify degradation products. photophysics.comresearchgate.net

No specific published data detailing the purity analysis of this compound or its interaction studies using chromatographic methods were identified in the search results. Application of HPLC, for instance, would involve developing a specific method (e.g., reversed-phase HPLC) to separate this compound from any synthetic byproducts or degradation products, followed by detection (e.g., UV detection) to quantify its purity and identify impurities.

Advanced Methodological and Computational Approaches in Azacrin Research

Application of Artificial Intelligence and Machine Learning in Azacrin Research

Artificial intelligence and machine learning are at the forefront of pharmaceutical innovation, enabling the rapid and efficient analysis of vast volumes of biological and chemical data mdpi.comresearchgate.netnih.govmednexus.orgnih.gov. These technologies leverage sophisticated algorithms to learn from data, recognize patterns, and make predictions, thereby streamlining various stages of drug discovery and development mdpi.comresearchgate.net.

Predictive Modeling of this compound Activity and Selectivity

Predictive modeling, a core application of machine learning, is extensively used in drug discovery to forecast a compound's biological activity, efficacy, toxicity, and potential adverse effects mdpi.comresearchgate.netnih.govcas.org. Models built using algorithms such as Random Forest (RF), eXtreme Gradient Boosting (XGBoost), Support Vector Machines (SVM), and Multi-Layer Perceptron (MLP) can classify and rank compounds based on their predicted activity and selectivity nih.govresearchgate.netkjpp.net. These models are trained on large datasets of chemical structures and their corresponding biological activities, allowing for the identification of relevant molecular descriptors that correlate with desired outcomes nih.govkjpp.netoulu.fi.

For a compound like this compound, given its established antimalarial activity against Plasmodium falciparum and Plasmodium malariae africaresearchconnects.comtandfonline.com, predictive models could be developed. These models would utilize the chemical structure of this compound and its known analogues (e.g., other pyridoquinolines oup.comdergipark.org.tr) to predict their activity against various Plasmodium strains, including drug-resistant ones. Furthermore, such models could predict the selectivity of these compounds, differentiating their activity against parasitic targets from their potential interactions with human biological systems, aiming to identify compounds with improved therapeutic indices researchgate.net. The process involves:

Data Curation : Collecting comprehensive data on this compound and related antimalarial compounds, including their chemical structures and experimentally determined activities against various parasitic targets and human cell lines.

Feature Engineering : Deriving molecular descriptors from the chemical structures, which serve as input for the ML models.

Model Training and Validation : Training various ML algorithms on the curated dataset and rigorously validating their predictive performance using metrics such as accuracy, AUC (Area Under the Curve), and Net Gain nih.gov.

This approach would allow for the virtual screening of large chemical libraries to identify novel compounds with predicted this compound-like antimalarial activity and favorable selectivity profiles, significantly accelerating the lead identification process.

Automated Synthesis Planning for this compound Analogues

Automated synthesis planning, often powered by AI and machine learning, revolutionizes the process of designing chemical syntheses by proposing synthetic routes and evaluating their feasibility acs.orgchimia.chchemrxiv.orgnih.gov. These systems can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors and suggesting optimal reaction pathways based on factors like the number of steps and predicted yield acs.orgchimia.chrsc.org.

In the context of this compound, automated synthesis planning tools could be instrumental in designing and optimizing the synthesis of novel this compound analogues. Building upon the known pyridoquinoline scaffold oup.comdergipark.org.trresearchgate.net, researchers could use these tools to:

Explore Chemical Space : Generate new chemical structures that are structurally similar to this compound but with modifications aimed at enhancing activity, improving pharmacokinetic properties, or reducing potential off-target effects.

Optimize Synthetic Routes : Identify the most efficient and cost-effective synthetic pathways for these novel analogues, potentially reducing the time and resources required for their experimental synthesis.

Predict Reaction Outcomes : Utilize ML models trained on reaction databases to predict the yield and selectivity of proposed synthetic steps, guiding experimental efforts acs.org.

This automation would allow for the rapid generation and evaluation of synthetic strategies for a diverse range of this compound-related compounds, facilitating the discovery of next-generation antimalarials.

High-Throughput Screening (HTS) Methodologies for this compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets or cellular phenotypes evotec.comazenta.combmglabtech.comyoutube.com. HTS significantly accelerates the hit identification process by miniaturizing assays and leveraging robotics to screen hundreds of thousands to millions of compounds in a short timeframe evotec.comazenta.combmglabtech.comyoutube.com. The data generated from HTS campaigns are crucial for guiding compound selection, hit expansion, and establishing early Structure-Activity Relationships (SARs), and can also serve as valuable input for training AI/ML models evotec.com.

While this compound's initial discovery predates the full capabilities of modern HTS, the methodology is highly applicable to the search for new antimalarials or improved this compound-like compounds. HTS campaigns could be designed to:

Identify Novel Antimalarial Scaffolds : Screen diverse compound libraries, including collections of pyridoquinoline derivatives and other heterocyclic compounds oup.comdergipark.org.trresearchgate.netgnscr.ac.inctdbase.org, against Plasmodium targets (e.g., Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), which is inhibited by some related compounds dergipark.org.tr) or whole-cell parasitic assays.

Optimize this compound Analogues : Conduct focused HTS campaigns on libraries of this compound analogues, systematically exploring structural variations to identify compounds with enhanced potency, improved metabolic stability, or reduced toxicity.

Discover Synergistic Combinations : Screen this compound in combination with other known antimalarials or novel compounds to identify synergistic effects, potentially leading to more effective treatment regimens.

The efficiency of HTS allows for a comprehensive exploration of chemical space, rapidly filtering out inactive compounds and pinpointing promising candidates for further investigation.

Omics Technologies in this compound Mode of Action Elucidation

Omics technologies, such as proteomics, metabolomics, and transcriptomics, provide a holistic and comprehensive view of biological systems by quantifying and analyzing large sets of molecules (proteins, metabolites, RNA) within a cell, tissue, or organism mdpi.cominsa.ptfrontiersin.orgmetwarebio.comunl.pt. Integrating these multi-omics datasets allows researchers to uncover complex interactions across molecular layers, identify combinatorial biomarkers, and gain deeper insights into disease mechanisms and drug modes of action mdpi.cominsa.ptfrontiersin.orgmetwarebio.com. This is particularly valuable for understanding how a drug like this compound exerts its therapeutic effects at a molecular level nih.gov.

Proteomics and Metabolomics Profiling

Proteomics Profiling : Involves the large-scale study of proteins, including their expression, modifications, and interactions mdpi.comunl.pt. Mass spectrometry-based proteomics can quantify thousands of proteins, revealing changes in protein abundance or post-translational modifications in response to drug treatment insa.ptfrontiersin.orgunl.pt.

Metabolomics Profiling : Focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolic processes mdpi.comunl.pt. Metabolomics can identify altered metabolic pathways and key metabolic biomarkers indicative of a drug's effect or a disease state mdpi.cominsa.ptfrontiersin.org.

For this compound, applying proteomics and metabolomics profiling to Plasmodium parasites or infected host cells treated with the compound could yield critical insights into its mode of action. For instance:

Target Identification : Changes in the proteome could pinpoint specific parasitic proteins directly or indirectly affected by this compound, potentially identifying its molecular targets.

Pathway Perturbation : Metabolomic analysis could reveal disruptions in essential metabolic pathways within the parasite, explaining how this compound inhibits its growth and survival. For example, if this compound affects PfLDH, metabolomics could show changes in lactate or pyruvate (B1213749) levels dergipark.org.tr.

Biomarker Discovery : Both proteomics and metabolomics could identify molecular signatures associated with this compound's efficacy or resistance development, aiding in the development of diagnostic or prognostic biomarkers.

Transcriptomics and Gene Expression Signatures

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions, providing a snapshot of gene activity numberanalytics.combiorxiv.org. Techniques like RNA sequencing (RNA-seq) allow for the quantification of gene expression levels across the entire genome, identifying differentially expressed genes and gene expression signatures associated with various biological processes, diseases, or drug responses nih.govnumberanalytics.comfrontiersin.orgplos.orgnih.gov.

In the context of this compound, transcriptomic analysis of Plasmodium parasites or infected host cells exposed to the compound could:

Elucidate Drug Mechanism : Reveal specific gene networks or pathways whose expression is significantly altered by this compound, providing molecular clues about its mechanism of action against the parasite nih.gov. This could include genes involved in parasite metabolism, replication, or host-parasite interactions.

Identify Resistance Mechanisms : If drug resistance emerges, transcriptomics could identify gene expression changes in resistant parasite strains, shedding light on the molecular mechanisms of resistance and informing strategies to overcome them.

Predict Drug Response : Gene expression signatures could potentially be developed to predict the responsiveness of different parasite strains to this compound, aiding in personalized treatment strategies.

Advanced Microscopy Techniques (e.g., Super-Resolution Microscopy) for this compound Localization

Principles of Super-Resolution Localization Microscopy

Super-resolution microscopy techniques overcome the diffraction limit, which typically restricts optical resolution to approximately 200 nm laterally and 500 nm axially teledynevisionsolutions.comfsu.edu. Among these, single-molecule localization microscopy (SMLM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT), are particularly well-suited for localizing individual molecules with high precision wikipedia.orgteledynevisionsolutions.combruker.comnih.gov.

The fundamental principle behind SMLM involves temporally isolating the fluorescence emission from individual fluorophores within a diffraction-limited region oni.bioteledynevisionsolutions.comibiology.org. This is achieved by switching most fluorophores to a non-fluorescent (dark) state, allowing only a sparse subset to be in a fluorescent (bright) state at any given time bruker.comibiology.org. By repeatedly activating, imaging, and deactivating individual fluorophores, their precise positions can be determined by fitting their point spread functions (PSFs) to a Gaussian model teledynevisionsolutions.combruker.com. The accumulation of thousands to millions of these precisely localized points then reconstructs a super-resolved image of the molecular distribution nih.govibiology.org. This approach can achieve spatial resolutions as fine as 20 nm or even lower oni.bioteledynevisionsolutions.com.

Other advanced techniques, such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM), also offer super-resolution capabilities. STED microscopy uses a depletion laser to narrow the effective excitation spot, achieving resolutions around 30 nm, while SIM uses patterned illumination to double the resolution, typically to about 100 nm bruker.commdpi.com. These techniques could also be applied to study the distribution of this compound if appropriate labeling strategies are developed.

Potential Applications for this compound Localization

If this compound or its derivatives could be tagged with suitable photoswitchable or bright fluorophores, advanced microscopy techniques would offer several avenues for research into its cellular behavior:

Subcellular Compartmentalization: Super-resolution imaging could precisely map this compound's distribution within specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum) or cellular structures, providing insights into its primary sites of action or accumulation.

Molecular Interactions: By co-localizing this compound with specific proteins or nucleic acids, researchers could infer direct or indirect interactions at the nanometer scale, which is crucial for understanding its mechanism of action.

Dynamic Localization: While challenging due to extended acquisition times, live-cell super-resolution imaging could potentially track the movement and dynamic re-localization of this compound in response to cellular stimuli, offering insights into its trafficking pathways.

Quantitative Analysis: SMLM techniques allow for the quantification of molecule numbers within specific regions, which could be used to determine the concentration of this compound at various cellular locations.

Data Considerations

As detailed research findings on this compound localization using advanced microscopy techniques were not found, specific data tables illustrating its distribution or interaction at a super-resolution level cannot be presented. However, a hypothetical table outlining the types of data and insights that such studies could yield is provided below, based on the general capabilities of super-resolution microscopy.

Table 1: Illustrative Data Types from Advanced Microscopy of Small Molecule Localization (Hypothetical for this compound)

Data TypeMeasurement/ObservationPotential Insight for this compound ResearchRelevant Microscopy Technique(s)
Spatial Distribution Density of this compound molecules in specific organelles (e.g., nucleus, cytoplasm, mitochondria).Identification of primary cellular targets or accumulation sites.SMLM (STORM, PALM, DNA-PAINT)
Co-localization Efficiency Percentage of this compound molecules co-localizing with a specific protein or nucleic acid target.Confirmation of direct binding or close association with molecular partners.SMLM, STED, SIM
Cluster Analysis Size, density, and spatial arrangement of this compound aggregates or clusters within the cell.Understanding of self-assembly, aggregation, or binding to multi-molecular complexes.SMLM
Dynamic Tracking Diffusion coefficients, movement pathways, and residence times of individual this compound molecules (live-cell).Elucidation of cellular uptake, transport mechanisms, or dissociation from targets.Live-cell SMLM (e.g., sptPALM)
Molecular Counting Absolute number of this compound molecules within a defined cellular volume or structure.Stoichiometry of this compound-target interactions or cellular concentration at specific sites.SMLM

The application of advanced microscopy techniques to this compound research holds significant promise for unraveling its precise subcellular pharmacology and molecular interactions, thereby contributing to a deeper understanding of its biological effects.

Future Research Directions and Unexplored Avenues for Azacrin

Elucidation of Residual Uncharacterized Mechanisms of Action

While Azacrin has been recognized for its antimalarial activity, medkoo.comescholarship.org the complete spectrum of its molecular mechanisms of action is not yet fully characterized. Studies on related compounds, such as other acridine (B1665455) derivatives, indicate that their antibacterial and antimalarial activities can involve cationic ionization, a high degree of ionization at neutral pH, and a planar molecular surface area, often leading to interactions with nucleic acids through intercalation. escholarship.orgoup.com For instance, Pyronaridine, a 10-amidinobenzonaphthyridine structurally similar to this compound, is suggested to inhibit Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a crucial enzyme for parasite survival, akin to Chloroquine. matsuniversity.ac.in

Future research should focus on definitively identifying this compound's specific molecular targets within malarial parasites and potentially other pathogens. This could involve:

Target Deconvolution Studies: Employing biochemical and biophysical assays to identify direct binding partners and enzyme inhibition profiles.

Cellular Pathway Analysis: Utilizing advanced cellular biology techniques to map the downstream effects of this compound treatment on pathogen and host cell physiology, including effects on DNA replication, RNA transcription, protein synthesis, and metabolic pathways.

Structural Biology: Determining the co-crystal structures of this compound with identified targets to provide atomic-level insights into binding modes and inform rational drug design.

A comprehensive understanding of this compound's precise mechanism is crucial for optimizing its scaffold and exploring its utility beyond its known antimalarial properties.

Exploration of this compound's Activity in Novel Preclinical Disease Models

Historically, this compound has been investigated for its antimalarial properties. medkoo.comescholarship.org However, the structural class of pyridoquinolines and acridines, to which this compound belongs, possesses diverse biological activities, including antibacterial effects. escholarship.orgoup.com This suggests that this compound's therapeutic potential may extend beyond malaria.

Future preclinical research could explore its activity in:

Other Infectious Diseases: Given the broad antimicrobial potential of acridine derivatives, this compound could be evaluated against other parasitic infections (e.g., leishmaniasis, trypanosomiasis) or bacterial pathogens, particularly those exhibiting drug resistance.

Neglected Tropical Diseases: Many neglected tropical diseases lack effective treatments, and repurposing or re-evaluating existing compounds like this compound could offer new avenues.

Cellular Models of Disease: Investigating this compound's effects in diverse cellular models, such as those representing inflammatory conditions or specific cellular dysfunctions, could reveal novel applications.

This expanded preclinical exploration would involve in vitro and in vivo studies in relevant disease models to assess efficacy and identify potential new therapeutic indications.

Development of Next-Generation this compound-Based Research Probes

Chemical probes are critical tools for elucidating biological mechanisms, defined as potent and selective small molecules with a well-characterized mechanism of action, used to modulate the activity of a target protein. caymanchem.com Developing next-generation this compound-based research probes would significantly enhance the ability to study its biological interactions and potential targets.

Future research in this area could focus on:

Affinity-Based Probes: Synthesizing this compound derivatives incorporating tags (e.g., biotin) for pull-down assays to identify direct protein binding partners in complex biological mixtures.

Fluorescent Probes: Designing this compound conjugates with fluorophores to enable real-time visualization of its cellular localization, distribution, and interaction with targets using advanced microscopy techniques. researchgate.net

Photoaffinity Labels: Creating this compound derivatives with photoactivatable groups to covalently label and identify transient or low-affinity binding partners upon UV irradiation.

Activity-Based Probes: Developing probes that covalently bind to specific enzyme active sites, allowing for the detection of active target proteins and assessment of target engagement in cells. peerj.com

These probes would serve as invaluable tools for target validation, mechanism elucidation, and phenotypic screening in various biological contexts.

Integration of this compound Research with Emerging Biological Paradigms

The integration of this compound research with emerging biological paradigms, such as 'omics' technologies and advanced computational methods, offers unprecedented opportunities for comprehensive analysis and accelerated discovery. 'Omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable large-scale, global analyses of biological systems. researchgate.neteuromarinenetwork.euecetoc.orgsapienzaeditorial.comrsc.org

Future research could leverage these paradigms by:

Multi-Omics Profiling: Applying transcriptomics to analyze changes in gene expression, proteomics to identify alterations in protein profiles, and metabolomics to map shifts in metabolic pathways following this compound exposure in target pathogens or host cells. This integrated approach can reveal complex biological responses and identify new biomarkers or pathways affected by the compound. researchgate.netsapienzaeditorial.comrsc.org

Artificial Intelligence (AI) and Machine Learning (ML): Utilizing AI/ML algorithms for in silico prediction of this compound's properties, potential off-targets, and optimization of its chemical structure for improved potency or selectivity. AI can also assist in analyzing complex 'omics' datasets to identify patterns and generate hypotheses.

Systems Biology Approaches: Developing computational models that integrate diverse biological data to understand how this compound perturbs entire biological networks, rather than isolated targets.

This integration will provide a holistic view of this compound's biological impact and guide more informed research directions.

Methodological Innovations for this compound Study

Advancements in experimental and computational methodologies offer new avenues for studying this compound in greater detail and at higher throughput.

Key methodological innovations for future this compound research include:

High-Throughput Screening (HTS) and High-Content Screening (HCS): Implementing automated HTS platforms to rapidly screen this compound and its derivatives against large panels of pathogens, cell lines, or specific molecular targets, enabling the identification of novel activities or structure-activity relationships.

Advanced Imaging Techniques: Employing super-resolution microscopy, live-cell imaging, and cryo-electron microscopy to visualize this compound's interactions within cells and with its targets at high spatial and temporal resolution.

Biophysical Characterization: Utilizing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy to precisely characterize the binding kinetics, thermodynamics, and conformational changes induced by this compound's interaction with its targets.

Computational Chemistry and Molecular Modeling: Expanding the use of molecular docking and molecular dynamics simulations to predict this compound's binding modes to putative targets, guide the design of more potent or selective derivatives, and understand its physicochemical properties. escholarship.orgpeerj.commit.edu These in silico methods can significantly reduce the need for extensive experimental testing.

These innovations will enable a more efficient and detailed investigation of this compound's chemical and biological properties.

Collaborative Research Opportunities and Data Sharing Initiatives

Advancing the understanding and utility of this compound necessitates a collaborative and open scientific environment. Interdisciplinary collaborations bring together diverse expertise, accelerating the pace of discovery. matsuniversity.ac.ineuromarinenetwork.euarizona.edugovtcollegekurud.comprsu.ac.inmatsuniversity.ac.in

Future efforts should prioritize:

Interdisciplinary Consortia: Establishing collaborations between synthetic chemists, medicinal chemists, biologists (molecular, cellular, and infectious disease specialists), pharmacologists, and computational scientists to synergistically address complex research questions related to this compound.

Public-Private Partnerships: Fostering collaborations between academic institutions and pharmaceutical or biotechnology companies to leverage resources, expertise, and infrastructure for this compound research and probe development.

Open Science and Data Repositories: Promoting the deposition of research data, including chemical synthesis protocols, biological activity data, and 'omics' datasets, into public repositories. This adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles enhances reproducibility, enables meta-analyses, and accelerates global scientific progress by making information readily available to the broader research community. euromarinenetwork.euecetoc.orguni-frankfurt.de

Standardized Assay Development: Working collaboratively to develop and validate standardized assays for this compound's activity and target engagement, ensuring comparability of results across different laboratories.

These collaborative and data-sharing initiatives are fundamental to maximizing the impact of future this compound research.

Research Challenges and Limitations in Azacrin Studies

Overcoming Synthetic Hurdles for Complex Azacrin Derivatives

The synthesis of this compound and its complex derivatives presents considerable challenges, impacting their availability for extensive research and development. This compound is often procured through custom synthesis, a process characterized by high costs and extended lead times, indicative of underlying technical difficulties in its production. wikipedia.org These synthetic hurdles are partly attributed to the intricate heterocyclic structure of pyridoquinolines, which are analogues of acridines. Similar to the synthetic difficulties encountered in linking acridine (B1665455) molecules via ring nitrogens due to steric considerations, this compound derivatives may face comparable complexities. aaushi.infowikidata.org

The process of synthesizing complex organic molecules like this compound involves several critical stages, each prone to specific challenges:

Reaction Scope Limitations : Certain chemical reactions may not proceed efficiently or at all with the specific functional groups and steric demands of this compound's scaffold, limiting the diversity of achievable derivatives. guidetopharmacology.org

Handling Heterogeneous Mixtures : During synthesis, the formation of heterogeneous mixtures can complicate purification and characterization, often requiring manual intervention and specialized techniques to avoid product loss or equipment damage. guidetopharmacology.org

Purification Protocols : Developing robust and scalable purification protocols for a wide range of this compound derivatives is challenging, as unexpected side products can form, making their identification and separation difficult. guidetopharmacology.org This often necessitates multiple alternative purification strategies, adding to the complexity and cost.

These synthetic intricacies contribute to the high cost and limited availability of this compound, hindering large-scale studies and the exploration of a broader spectrum of its chemical space for potential therapeutic applications.

Data Integration and Reproducibility in this compound Research

The increasing volume and diversity of data generated in this compound research, from synthetic chemistry to biological assays, pose significant challenges for data integration and ensuring reproducibility. Data often originates from disparate sources, utilizing varied formats and structures, which complicates their consolidation into a unified, analyzable dataset. wikipedia.orgwikipedia.orgciteab.com

Data Integration Challenges :

Heterogeneity of Data Sources : Research data can come from various analytical instruments, biological assays, and computational simulations, each producing data in different formats (e.g., spectral data, assay results, molecular descriptors). wikipedia.org

Inconsistent Data Formats and Structures : Lack of unified standards across different research groups or even within the same laboratory can lead to inconsistent data representation, making it difficult to merge and compare datasets. citeab.comguidetopharmacology.org

Complex Data Relationships : Understanding and managing the intricate relationships between various datasets, such as linking synthetic parameters to biological activity, can be challenging without robust data management systems. wikipedia.org

Reproducibility Issues : Reproducibility, the ability of independent researchers to recreate the results of a study using the original data and methods, is a cornerstone of scientific credibility. However, it remains a pervasive issue in biomedical research, including studies on compounds like this compound. wikipedia.orgfishersci.ieauctoresonline.org

Common barriers to reproducibility include:

Inadequate Access to Raw Data and Methodological Details : Often, published research lacks sufficient detail regarding experimental protocols, raw data, and computational code, making it difficult for others to independently verify findings. fishersci.ie

Variability in Experimental Conditions : Even minor variations in reagents, equipment, or environmental factors can lead to different outcomes, making exact replication challenging. auctoresonline.org

Publication Bias : There is a known bias towards publishing novel and positive findings, which can disincentivize researchers from attempting to reproduce existing results or publishing negative findings, further exacerbating the reproducibility crisis. wikipedia.org

To address these, efforts are needed to promote open science practices, including sharing of data and detailed protocols, and investing in robust data management infrastructures.

Development of Standardized Research Protocols

The absence of widely adopted standardized research protocols for this compound studies hinders comparative analysis and the cumulative progression of knowledge. While the need for standardization is recognized across scientific disciplines, its implementation in specific compound research like this compound is crucial for enhancing the reliability and comparability of results.

The development and adherence to standardized protocols would address:

Comparability Across Studies : Without standardized methods for synthesis, purification, and biological evaluation, comparing results obtained from different laboratories or studies becomes problematic. guidetopharmacology.org This makes it difficult to assess the true efficacy or properties of this compound and its derivatives consistently.

Improved Reproducibility : Clear, detailed, and standardized protocols are fundamental for enabling other researchers to accurately replicate experiments and validate findings, thereby strengthening the scientific evidence base. fishersci.iewikipedia.org

Facilitating Data Integration : Standardized data capture, recording, and representation are essential for harmonizing and integrating large datasets, particularly from multi-center studies or diverse research platforms. guidetopharmacology.org This allows for more comprehensive analyses and the identification of broader trends.

Training and Education : Standardized protocols simplify the training of new researchers and ensure consistency in experimental execution across a research team.

The establishment of such protocols would involve consensus among the this compound research community on best practices for synthesis, in vitro and in vivo testing, data collection, and reporting.

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